molecular formula C21H20N4O2S2 B3298441 2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole CAS No. 897470-26-7

2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole

Cat. No.: B3298441
CAS No.: 897470-26-7
M. Wt: 424.5 g/mol
InChI Key: IPOZVRKFYCMVLT-UHFFFAOYSA-N
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Description

2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole typically involves multi-step procedures. One common method includes the reaction of 6-ethoxy-1,3-benzothiazole with piperazine in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .

Chemical Reactions Analysis

2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole undergoes various chemical reactions, including:

Scientific Research Applications

2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the treatment of diseases such as tuberculosis and cancer.

    Industry: The compound is used in the development of new materials with specific properties

Comparison with Similar Compounds

Similar compounds to 2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole include other benzothiazole derivatives such as:

    3-(piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.

    2-(piperazin-1-yl)benzo[d]oxazole: Studied for its potential therapeutic applications.

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Explored for its anti-tubercular activity .

These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S2/c1-2-27-15-4-6-17-19(12-15)29-21(23-17)25-9-7-24(8-10-25)20(26)14-3-5-16-18(11-14)28-13-22-16/h3-6,11-13H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOZVRKFYCMVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole
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2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole
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2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole
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2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole

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